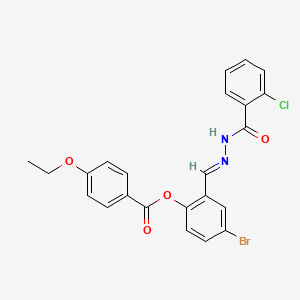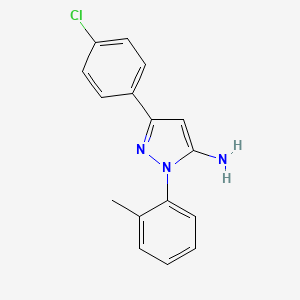![molecular formula C17H13ClN2O2S3 B12026168 4-[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B12026168.png)
4-[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)méthyl]benzoïque est un composé organique complexe avec une formule moléculaire de C19H15ClN4O3S3 et un poids moléculaire de 479,001 g/mol . Ce composé fait partie de la famille des thiadiazoles, connue pour ses diverses activités biologiques et ses applications dans divers domaines tels que la médecine, l'agriculture et la science des matériaux.
Méthodes De Préparation
La synthèse de l'acide 4-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)méthyl]benzoïque implique généralement plusieurs étapes. À partir de l'acide 4-chlorobenzoïque, le processus comprend l'estérification avec du méthanol, l'hydrazination, la formation de sel et la cyclisation pour former le cycle thiadiazole . Le produit final est obtenu par des réactions de substitution nucléophile impliquant divers réactifs et conditions . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour l'échelle et l'efficacité.
Analyse Des Réactions Chimiques
Ce composé subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le cycle thiadiazole peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le cycle thiadiazole en ses dérivés thiol ou sulfure correspondants.
Substitution : Les réactions de substitution nucléophile sont courantes, où l'atome de chlore du groupe benzyle peut être remplacé par d'autres nucléophiles. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles tels que les amines et les thiols. Les principaux produits formés à partir de ces réactions comprennent divers dérivés thiadiazoliques substitués ayant des activités biologiques potentielles.
Applications de la recherche scientifique
Industrie : Utilisé dans la synthèse de produits agrochimiques et d'autres composés d'intérêt industriel.
Mécanisme d'action
Le mécanisme d'action de l'acide 4-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)méthyl]benzoïque implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiadiazole peut inhiber les enzymes en se liant à leurs sites actifs, perturbant leur fonction normale. Ce composé peut également interagir avec les membranes cellulaires, affectant leur intégrité et leur fonction . Les voies exactes et les cibles moléculaires impliquées peuvent varier en fonction de l'application et du contexte biologique spécifiques.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets. The thiadiazole ring can inhibit enzymes by binding to their active sites, disrupting their normal function. This compound can also interact with cellular membranes, affecting their integrity and function . The exact pathways and molecular targets involved may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Des composés similaires à l'acide 4-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)méthyl]benzoïque comprennent d'autres dérivés du thiadiazole tels que :
5-(4-Chlorophényl)-1,3,4-thiadiazole-2-thiol : Connu pour ses propriétés antimicrobiennes.
N-substitués-1,3,4-thiadiazole-2-sulfonamides : Exhibe des activités antivirales. Ce qui distingue l'acide 4-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)méthyl]benzoïque est sa combinaison unique du cycle thiadiazole avec une fraction d'acide benzoïque, ce qui peut améliorer son activité biologique et sa spécificité.
Propriétés
Formule moléculaire |
C17H13ClN2O2S3 |
|---|---|
Poids moléculaire |
409.0 g/mol |
Nom IUPAC |
4-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C17H13ClN2O2S3/c18-14-7-3-12(4-8-14)10-24-17-20-19-16(25-17)23-9-11-1-5-13(6-2-11)15(21)22/h1-8H,9-10H2,(H,21,22) |
Clé InChI |
MYDMTZZZJDSOMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)ethanone](/img/structure/B12026085.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide](/img/structure/B12026091.png)



![4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate](/img/structure/B12026135.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12026137.png)
![5-(2,4-Dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12026144.png)

![N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026149.png)




